molecular formula C8H16N2O2 B038874 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one CAS No. 118779-37-6

3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B038874
CAS No.: 118779-37-6
M. Wt: 172.22 g/mol
InChI Key: JQPXJSJHGAGJHF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one is a significant chemical intermediate of high interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged scaffold in pharmacology, substituted with a hydroxyketone side chain. This bifunctional moiety makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors and other biologically active heterocycles. Its primary research value lies in its utility as a precursor for constructing compound libraries aimed at probing biological pathways and identifying new therapeutic agents. The presence of the 4-methylpiperazine group is often associated with improved solubility and pharmacokinetic properties in drug candidates, while the hydroxyketone functionality offers reactive handles for further chemical derivatization, such as condensation reactions or formation of heterocyclic systems like imidazoles or oxazoles. Researchers utilize this compound to develop novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs, particularly in oncology and CNS drug discovery. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)8(12)2-7-11/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXJSJHGAGJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600809
Record name 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-37-6
Record name 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with an appropriate precursor. One common method is the reaction of 4-methylpiperazine with 3-chloropropan-1-one under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Impact on Bioactivity 4-Methylpiperazine (Target Compound): The nitrogen-rich piperazine ring enhances solubility in polar solvents and may facilitate interactions with biological targets (e.g., enzymes or receptors). Piperazine derivatives are common in pharmaceuticals due to their bioavailability and tunable basicity . Aromatic Substituents (TN5924, SHP 2c): Hydroxyl and methoxy groups on phenyl rings contribute to antioxidant activity via radical scavenging. TN5924, with a single 4-hydroxyphenyl group, is reported as a plant-derived antioxidant . SHP 2c, with additional methoxy groups, serves as a bio-based C9 platform molecule for synthetic applications . Isoquinoline Derivative: The isoquinoline moiety in the Cassia alata compound introduces planar aromaticity, likely enhancing DNA intercalation or protein binding, as evidenced by its cytotoxicity against cancer cell lines (IC50: 1.6–5.3 μM) .

TN5924 (166.17) and SHP 2c (226.23) demonstrate how substituents affect size and polarity . Solubility: TN5924 is highly soluble in DMSO (55 mg/mL), a trait critical for in vitro assays. Piperazine-containing analogs may exhibit improved aqueous solubility compared to purely aromatic derivatives .

Synthetic and Natural Origins The target compound and its pyridinyl-piperazine analog (CAS 938517-18-1) are synthetic, likely prepared via nucleophilic substitution or coupling reactions . TN5924 and the Selaginella phenylpropanoids are plant-derived, highlighting their roles in natural product chemistry and ethnopharmacology .

Biological Activity

3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a hydroxyl group and a piperazine ring. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H18_{18}N2_2O, with a molecular weight of approximately 178.26 g/mol. The presence of the piperazine moiety enhances its solubility and bioactivity, making it an attractive candidate for pharmaceutical development.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, potentially altering neuronal activity and influencing various neurological processes.
  • Receptor Modulation : It may interact with different receptors, particularly those related to neurotransmission, which can affect mood and cognitive functions.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from similar structures demonstrated significant inhibitory activity against HCT-116 colorectal cancer cells with IC50_{50} values ranging from 0.69 to 11 μM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria in various assays, indicating its potential as an antimicrobial agent .

Study on Cancer Cell Lines

In a study evaluating the antiproliferative effects of several piperazine derivatives, including this compound, researchers found that certain analogs significantly reduced cell viability in cancerous cells compared to normal cells. The study utilized DAPI staining to assess nuclear integrity, revealing that treated cancer cells exhibited signs of apoptosis .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of compounds related to this compound. The results indicated substantial zones of inhibition against various bacterial strains, supporting its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
1-(3-Aminopropyl)-4-methylpiperazineSimilar piperazine structureNeurotransmitter modulation
3-(4-Methylpiperazin-1-yl)propan-1-amineSimilar functional groupsAnticancer properties
3-Hydroxy-2,2-dimethyl-propionic acid methyl esterHydroxyl and ester groupsAntiproliferative effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one, and what reagents are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving piperazine derivatives and hydroxypropanone precursors. For example, coupling reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with triethylamine as a base, have been used for similar piperazine-containing compounds . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to carboxylic acid derivatives) and inert atmospheric conditions to minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the 4-methylpiperazine moiety (e.g., methyl protons at δ ~2.3 ppm) and hydroxypropanone backbone (carbonyl carbon at δ ~210 ppm).
  • X-Ray Crystallography : Use programs like SHELXL for refinement . Key parameters include resolving the hydroxyl group’s hydrogen-bonding interactions and verifying torsion angles of the piperazine ring to confirm stereoelectronic effects .

Q. What are the optimal storage conditions and solubility profiles for this compound?

  • Methodological Answer :

  • Storage : Store powdered samples at -20°C for long-term stability (up to 3 years) and solutions in DMSO at -80°C (1–2 years) .
  • Solubility : The compound is highly soluble in DMSO (55 mg/mL, ~330 mM) but may precipitate in aqueous buffers. Pre-warm DMSO stocks to 37°C before dilution to avoid aggregation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when using different refinement software for this compound?

  • Methodological Answer : Discrepancies often arise from variations in software algorithms (e.g., SHELXL vs. newer programs). To address this:

  • Cross-validate refinement results using multiple programs (e.g., PHENIX or Olex2) .
  • Manually inspect electron density maps for the hydroxypropanone moiety and piperazine ring, ensuring occupancies and displacement parameters are physically reasonable .
  • Report both RmergeR_{\text{merge}} and RfreeR_{\text{free}} values to assess model bias, aiming for Rfree<0.25R_{\text{free}} < 0.25 .

Q. What strategies are effective in designing bioactivity assays for this compound, given its structural similarity to phenylpropanoids with antioxidant properties?

  • Methodological Answer :

  • Assay Design : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to evaluate antioxidant potential, comparing activity to known phenylpropanoids like 3-hydroxy-1-(3-methoxy-4-hydroxyphenyl)-propan-1-one .
  • Cellular Models : Test cytotoxicity in NIH/3T3 fibroblasts (IC50_{50} determination) and ROS (reactive oxygen species) inhibition in H2_2O2_2-stressed HepG2 cells. Include positive controls (e.g., ascorbic acid) and validate via flow cytometry .

Q. How can synthetic routes be optimized to mitigate side reactions involving the piperazine moiety during coupling steps?

  • Methodological Answer :

  • Protection Strategies : Temporarily protect the piperazine nitrogen with Boc (tert-butoxycarbonyl) groups to prevent unwanted nucleophilic side reactions .
  • Reaction Monitoring : Use LC-MS to detect intermediates (e.g., m/z = 197.2 for the deprotected intermediate). Adjust pH to 8–9 to minimize protonation of the piperazine, enhancing nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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